(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid

Description

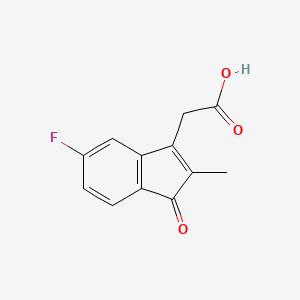

(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid (CAS: 32004-66-3) is a fluorinated indene derivative with a molecular formula of C₁₂H₁₁FO₃ and a molecular weight of 222.21 g/mol. Its structure features:

- A 1H-inden core substituted with a 5-fluoro group (enhancing lipophilicity and metabolic stability).

- A 2-methyl group (influencing steric interactions).

- An acetic acid moiety at position 3 (critical for hydrogen bonding and biological activity). This compound is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) and ion channel modulators, making it a candidate for pharmacological studies .

Properties

CAS No. |

52251-76-0 |

|---|---|

Molecular Formula |

C12H9FO3 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

2-(6-fluoro-2-methyl-3-oxoinden-1-yl)acetic acid |

InChI |

InChI=1S/C12H9FO3/c1-6-9(5-11(14)15)10-4-7(13)2-3-8(10)12(6)16/h2-4H,5H2,1H3,(H,14,15) |

InChI Key |

XCGCLQITVSAOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C1=O)C=CC(=C2)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid typically involves chemical synthesis. One common method involves the reaction of 2,3-dimethylpyridine with sodium oxide and 5-fluoro-2-methyl-1H-inden-3-ylacetaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indene ring.

Scientific Research Applications

Research indicates that (5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid exhibits various biological activities, making it a candidate for pharmacological studies. Its structural characteristics allow for interactions with biological targets such as enzymes and receptors. Notably, the fluorine substitution enhances its lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs.

Potential Biological Effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics.

- Antidepressant Effects : The structural similarity to known antidepressants suggests it may influence neurotransmitter systems.

Applications in Research and Industry

The versatility of this compound is evident in its potential applications across various fields:

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development targeting specific diseases, particularly those involving inflammation and microbial infections.

Cosmetic Formulations

Due to its potential skin benefits, this compound can be explored in cosmetic formulations aimed at enhancing skin health and appearance.

Agricultural Chemistry

Research into plant growth regulators or pesticides may benefit from the incorporation of this compound due to its biological activity.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indene ring structure allows it to bind with high affinity to various receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to the modulation of cellular processes, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Key Structural Differences and Implications

Substitution Patterns: The 5-fluoro group in the target compound and Sulindac enhances metabolic stability compared to non-fluorinated analogs like Indomethacin Related Compound A . Methylsulfinyl benzylidene in Sulindac confers prodrug properties, enabling targeted activation, absent in the target compound .

Functional Groups :

- Acetic acid moieties (common in all compounds) facilitate hydrogen bonding with enzymes like COX. However, R(+)-IAA-94’s dichloro and cyclopentyl groups shift its activity toward ion channel modulation .

- iP300’s trifluoropropyl and pyrazolyl groups increase molecular weight and complexity, likely enhancing kinase binding affinity .

Molecular Weight and Solubility :

- Lower molecular weight analogs (e.g., Indomethacin Related Compound A, 219.24 g/mol) may exhibit better solubility but reduced target specificity compared to bulkier derivatives like iP300 .

Biological Activity

(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid, a synthetic compound with the molecular formula and a molecular weight of 220.20 g/mol, is notable for its unique structure that includes a fluorinated indene derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural characteristics.

The compound features a fluoro group at the 5-position of the indene ring and an acetic acid moiety. The indene framework is prevalent in various bioactive molecules, suggesting that modifications to its structure can significantly impact biological outcomes. The synthesis of this compound can be achieved through several methods, allowing for the exploration of its derivatives for enhanced biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, indicating that this compound may also act as a microtubule-destabilizing agent.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes and receptors. Binding affinity studies using techniques like molecular docking can provide insights into the mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing a context for understanding the potential effects of this compound:

- Anticancer Studies : In vitro studies demonstrated that certain analogs induced apoptosis in breast cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

- Microtubule Assembly Inhibition : Research on related compounds indicated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting that this compound may exhibit similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Indole ring with fluorine substitution | Antidepressant properties |

| 2-Methylindole | Indole ring with methyl group | Antimicrobial activity |

| 3-Acetylindole | Indole ring with acetyl group | Anti-inflammatory effects |

| (5-Fluoro-2-methyl...acetic acid | Fluorinated indene structure with acetic acid moiety | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.